molecular formula C27H22N4O10 B10784239 Unii-Q7SF8H5TF6 CAS No. 151069-12-4

Unii-Q7SF8H5TF6

Cat. No.: B10784239
CAS No.: 151069-12-4
M. Wt: 562.5 g/mol
InChI Key: WHTCLLAVOBBKHK-ISCYQWKGSA-N
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Description

. It is a notable compound in the field of medicinal chemistry due to its unique structure and potential therapeutic applications.

Preparation Methods

The synthesis of Unii-Q7SF8H5TF6 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product. Industrial production methods often scale up these laboratory procedures, ensuring consistency and purity of the final compound through rigorous quality control measures .

Chemical Reactions Analysis

Unii-Q7SF8H5TF6 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of a bond in a molecule using water.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated compounds.

Scientific Research Applications

Unii-Q7SF8H5TF6 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: It serves as a tool to investigate biological pathways and interactions at the molecular level.

    Medicine: It has potential therapeutic applications, particularly in the treatment of certain diseases due to its unique pharmacological properties.

    Industry: It is utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Unii-Q7SF8H5TF6 involves its interaction with specific molecular targets within the body. It binds to these targets, modulating their activity and thereby exerting its therapeutic effects. The pathways involved in this process include signal transduction pathways that regulate cellular functions and responses .

Comparison with Similar Compounds

Unii-Q7SF8H5TF6 can be compared with other similar compounds in terms of its structure and pharmacological properties. Similar compounds include:

This compound stands out due to its specific molecular interactions and the resulting therapeutic effects, making it a valuable compound in both research and clinical settings.

Properties

CAS No.

151069-12-4

Molecular Formula

C27H22N4O10

Molecular Weight

562.5 g/mol

IUPAC Name

N-[5,21-dihydroxy-12,14-dioxo-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaen-13-yl]formamide

InChI

InChI=1S/C27H22N4O10/c32-7-13-22(36)23(37)24(38)27(41-13)30-20-10(4-2-6-12(20)35)15-17-16(25(39)31(26(17)40)28-8-33)14-9-3-1-5-11(34)18(9)29-19(14)21(15)30/h1-6,8,13,22-24,27,29,32,34-38H,7H2,(H,28,33)/t13-,22-,23+,24-,27-/m1/s1

InChI Key

WHTCLLAVOBBKHK-ISCYQWKGSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)O)NC3=C4C(=C5C(=C23)C(=O)N(C5=O)NC=O)C6=C(N4[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=CC=C6)O

Canonical SMILES

C1=CC2=C(C(=C1)O)NC3=C4C(=C5C(=C23)C(=O)N(C5=O)NC=O)C6=C(N4C7C(C(C(C(O7)CO)O)O)O)C(=CC=C6)O

Origin of Product

United States

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